molecular formula C14H18BrNO4 B2693453 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide CAS No. 899730-11-1

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide

Cat. No. B2693453
CAS RN: 899730-11-1
M. Wt: 344.205
InChI Key: KUCPDEHKSSQLEL-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,4-dioxaspiro[4.5]decan-2-ylmethyl component . This is a type of organic compound that includes a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Molecular Structure Analysis

The 1,4-dioxaspiro[4.5]decan-2-ylmethyl component of the compound has a molecular weight of 171.24 . The structure includes a spirocyclic ring system, which is a type of cyclic compound where two rings share a single atom .


Physical And Chemical Properties Analysis

The 1,4-dioxaspiro[4.5]decan-2-ylmethyl component of the compound is a liquid at room temperature .

Mechanism of Action

The exact mechanism of action of spirofuranone is not fully understood. However, it has been proposed that spirofuranone may act by inhibiting the activity of enzymes involved in the synthesis of cell wall components in bacteria and fungi. Additionally, spirofuranone may act by disrupting the membrane integrity of viruses.
Biochemical and Physiological Effects:
Spirofuranone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, spirofuranone has been shown to have antiviral activity against herpes simplex virus and respiratory syncytial virus.

Advantages and Limitations for Lab Experiments

Spirofuranone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, spirofuranone has a long shelf life and is stable under a variety of conditions. However, spirofuranone is relatively expensive compared to other compounds and may not be suitable for large-scale experiments.

Future Directions

There are several future directions for the study of spirofuranone. One potential area of research is the development of new drugs based on spirofuranone. Additionally, spirofuranone may have potential applications in the development of new materials, such as coatings and polymers. Further research is needed to fully understand the mechanism of action of spirofuranone and its potential applications in various fields.
In conclusion, spirofuranone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. Spirofuranone has several advantages for use in lab experiments, but also has limitations. There are several future directions for the study of spirofuranone, including the development of new drugs and materials.

Synthesis Methods

The synthesis of spirofuranone involves the reaction of 5-bromofuran-2-carboxylic acid with N-(2-hydroxyethyl)-piperazine in the presence of a catalyst. The reaction produces spirofuranone as the final product. This synthesis method has been optimized to produce high yields of spirofuranone with minimal side reactions.

Scientific Research Applications

Spirofuranone has been extensively studied for its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, spirofuranone has been studied for its potential use in the development of new materials, such as polymers and coatings.

Safety and Hazards

The 1,4-dioxaspiro[4.5]decan-2-ylmethyl component of the compound has some safety hazards associated with it. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c15-12-5-4-11(19-12)13(17)16-8-10-9-18-14(20-10)6-2-1-3-7-14/h4-5,10H,1-3,6-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCPDEHKSSQLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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